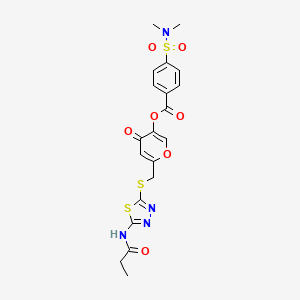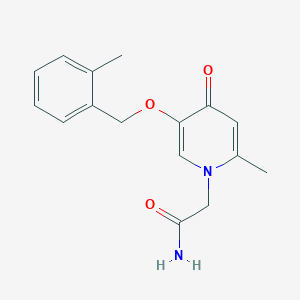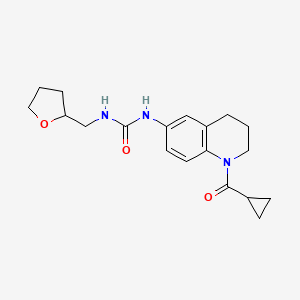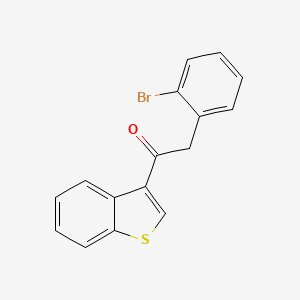
N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)戊酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide” is a compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a methoxyphenyl group, which is often associated with various biological activities .
Molecular Structure Analysis
The molecular structure of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide” would likely be determined using techniques such as 1H NMR, 13C NMR, and HRMS .科学研究应用
代谢途径识别
N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)戊酰胺及其类似物被探索用于人肝微粒体中的代谢途径,重点是通过抑制鞘氨醇磷酰胆碱受体来抑制特应性皮炎活性。高分辨率/高精度串联质谱法识别由 CYP3A4 介导的反应产生的代谢物,揭示了该药物的代谢和潜在治疗应用的见解 (Min Song 等,2014)。
抗菌活性
N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)戊酰胺的衍生物已被合成并评估其抗菌活性,为开发新的抗菌剂提供了一条潜在途径。这些研究表明化学结构的修饰可以产生对各种微生物具有显著活性的化合物,突出其在解决抗生素耐药性和感染治疗中的应用 (H. Bektaş 等,2007)。
神经药理学研究
对 N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)戊酰胺衍生物的研究有助于神经药理学研究,特别是在了解多巴胺和血清素受体相互作用方面。这些化合物用作描述特定神经递质系统在大脑功能和疾病中的作用的工具,为精神和神经疾病的新治疗策略的开发奠定了基础 (M. Leopoldo 等,2002)。
用于 PET 成像的放射性配体开发
N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)戊酰胺的衍生物正在被探索作为正电子发射断层扫描 (PET) 成像的放射性配体。这些化合物,特别是那些用氟-18 标记的化合物,对血清素 5-HT1A 受体具有很高的亲和力和选择性。这项研究有助于开发神经精神疾病的诊断工具,加深我们对血清素能系统在这些疾病中作用的理解 (Gonzalo García 等,2014)。
细菌持久体的选择性根除
研究已经确定了 N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)戊酰胺类中的化合物,这些化合物选择性地靶向细菌持久体,这由于它们对抗生素的耐受性,因此在治疗感染中是一个重大挑战。这项研究提供了一种对抗持久性感染的新方法,而不会影响对抗生素敏感的细胞,为提高抗生素治疗的疗效提供了一种有希望的策略 (Jun-Seob Kim 等,2011)。
作用机制
Target of Action
The primary target of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The interaction of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide It is known that alpha1-adrenergic receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The ADME properties of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .
Result of Action
The molecular and cellular effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide Similar compounds have been found to attenuate the neurotoxic effects of certain substances, as shown by the improvement in rats’ performance in water maze test and in lowering ache activity .
生化分析
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have affinity towards acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide could play a role in modulating cholinergic neurotransmission .
Cellular Effects
The compound’s effects on cells are largely tied to its biochemical properties. It has been suggested that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide can influence cell function by modulating acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide exerts its effects through binding interactions with biomolecules such as AChE . By inhibiting AChE, it could potentially lead to an increase in acetylcholine levels, thereby influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Its potential as an AChE inhibitor suggests that it could have long-term effects on cellular function, particularly in the context of neurological disorders like Alzheimer’s disease .
Metabolic Pathways
Given its interaction with AChE, it could potentially be involved in pathways related to acetylcholine metabolism .
Transport and Distribution
Its interaction with AChE suggests that it could be localized to areas where this enzyme is present .
Subcellular Localization
The subcellular localization of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is another area that warrants further study. Given its potential role in modulating acetylcholine levels, it could be localized to areas within the cell where acetylcholine synthesis and degradation occur .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)15-5-7-16(23-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFLFFULCDDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methylamine](/img/structure/B2617314.png)

![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)


![N1-benzyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2617325.png)


![NCGC00380616-01_C28H39NO7_Spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalene]-7(3H)-acetic acid, 3',4',4'a,5',6,6',7',8,8',8'a-decahydro-4,6',7'-trihydroxy-2',5',5',8'a-tetramethyl-alpha-(1-methylethyl)-6-oxo-, (alphaS,2R,2'R,6'S,7'R,8'aS)-](/img/structure/B2617330.png)

